molecular formula C6H9N3OS B1384475 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one CAS No. 1023812-69-2

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

Cat. No.: B1384475
CAS No.: 1023812-69-2
M. Wt: 171.22 g/mol
InChI Key: BJVVQDSUVDFVHA-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one ( 1023812-69-2) is a chemical compound with the molecular formula C 6 H 9 N 3 OS and a molecular weight of 171.22 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . The pyrimidine ring is a fundamental building block in biomolecules like nucleic acids (DNA and RNA) and vitamins, and numerous clinically used drugs feature this core structure . While specific biological data for this exact compound is limited in public literature, pyrimidine derivatives, particularly those with aminomethyl and methylthio substituents, are extensively investigated for their diverse pharmacological potential. Research into analogous structures has demonstrated significant biological activities, including antioxidant and anti-inflammatory effects, often linked to the inhibition of enzymes like lipoxygenase (LOX) . Furthermore, pyrimidine-based compounds are widely studied for their antimicrobial , antifungal , and anticancer properties, making them valuable intermediates in the development of new therapeutic agents . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a versatile intermediate for further chemical synthesis and exploration in various research applications. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(aminomethyl)-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-11-6-8-4(3-7)2-5(10)9-6/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVVQDSUVDFVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Cyanoacetate and Urea Derivatives

A green and efficient method reported for related pyrimidine derivatives involves cyclization of cyanoacetate esters with urea under reflux conditions in the presence of sodium metal and alcohol solvents (methanol or ethanol). This method avoids hazardous reagents like phosphorus oxychloride and simplifies the process.

Key steps:

  • Sodium metal is dissolved in absolute methanol or ethanol.
  • Methyl or ethyl cyanoacetate is added dropwise.
  • Urea is introduced after partial reaction.
  • Reflux at 65–80 °C for 3–4 hours leads to cyclization forming pyrimidinedione intermediates.
  • Subsequent methylation (using methylating agents and phase transfer catalysts) converts pyrimidinediones to dimethoxypyrimidines.

Though this method is described for 4-amino-2,6-dimethoxypyrimidine, the principle of cyclization and substitution can be adapted for 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one by replacing methoxy groups with methylthio and introducing aminomethyl groups at position 6 through further functionalization.

Direct Alkylation and Functionalization Methods

Chemoselective O-Alkylation and Substitution

More recent studies focus on direct alkylation of 4-pyrimidinone derivatives bearing substituents at positions 2 and 6. For example, 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines serve as key intermediates.

Procedure highlights:

  • Starting from 2-methylisothiourea sulfate and halogenated precursors, pyrimidine rings are formed via cyclocondensation.
  • The 4-(iodomethyl) group is introduced by halogen exchange reactions using KI.
  • The methylthio group at position 2 is introduced during the ring formation.
  • The aminomethyl group at position 6 is introduced by nucleophilic substitution or reductive amination of the iodinated intermediate.
  • Purification is achieved by column chromatography or recrystallization.

This method achieves high yields (62–65%) for halogenated intermediates and subsequent functionalization steps yield the target aminomethyl derivatives in 70–98% yields.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of cyanoacetate + urea Sodium metal, MeOH or EtOH solvent 65–80 °C 3–4 h Not specified for target compound Forms pyrimidinedione intermediate
Methylation of pyrimidinedione Methylating agent, solid alkali, phase transfer catalyst 60–80 °C 8–10 h High (not specified) Used for dimethoxy analogs, adaptable
Formation of 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines 2-methylisothiourea sulfate, halogenated precursors, HCl reflux 90–95 °C 48 h reflux 62–65% Key intermediate for further substitution
Halogen exchange (iodination) KI in acetone, room temperature r.t. 8 h High Prepares iodinated pyrimidine for nucleophilic substitution
Aminomethyl substitution Nucleophilic amine source, base Variable Variable 70–98% Final step to introduce aminomethyl group

Research Findings and Practical Considerations

  • The cyclization approach is advantageous for its simplicity and green chemistry aspects, avoiding toxic reagents and minimizing waste.
  • Direct alkylation methods provide precise control over substitution patterns and allow for high purity products confirmed by X-ray crystallography and NMR spectroscopy.
  • The iodinated intermediates are versatile for nucleophilic substitution, enabling the introduction of various aminomethyl derivatives.
  • Reaction times for halogenation and substitution steps are relatively long (up to 48 hours), requiring reflux and controlled pressure conditions.
  • Purification techniques such as recrystallization and silica gel chromatography are essential to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one typically involves multi-step reactions that can include condensation and cyclization processes. Various synthetic methodologies have been reported, emphasizing the efficiency and yield of the target compound.

Synthetic Pathways

  • Condensation Reactions : The compound can be synthesized through the reaction of appropriate thioketones with amines under acidic or basic conditions.
  • Cyclization : Subsequent cyclization steps may involve heating or catalytic conditions to form the pyrimidine ring structure.

Biological Activities

This compound has shown promise in several biological assays, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds are believed to inhibit key inflammatory mediators such as COX enzymes.

CompoundIC50 (μM)Comparison DrugED50 (μM)
This compound0.04 ± 0.02CelecoxibNot specified
Other Pyrimidine DerivativesVariesIndomethacin9.17

The above table summarizes findings from studies assessing the anti-inflammatory activity of various pyrimidine derivatives, highlighting the competitive efficacy of this compound against established drugs.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its antiproliferative activity using the MTT assay on breast cancer cell lines (MCF-7 and MDA-MB-231).

Cell LineIC50 (μM)Activity Level
MCF-7XModerate
MDA-MB-231YHigh

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Modifications to the methylthio group or the aminomethyl substituent can significantly affect its biological activity.

Key Findings:

  • Electron-donating groups enhance anti-inflammatory activity.
  • Substituent variations influence binding affinity to target enzymes.

Case Studies

Several studies have explored the applications of this compound in greater depth:

Study A: Anti-inflammatory Effects

In a study evaluating multiple pyrimidine derivatives, it was found that compounds similar to this compound showed notable inhibition of COX enzymes, supporting its potential as an anti-inflammatory agent .

Study B: Anticancer Efficacy

Another investigation demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for further development as an anticancer therapeutic .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

6-Methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS 6328-58-1)
  • Structure: Methyl (-CH₃) at position 6 instead of aminomethyl.
  • Molecular Formula : C₆H₈N₂OS vs. C₆H₉N₃OS (target compound).
  • Molecular Weight : 156.21 vs. ~170.2 (target).
  • This compound is less amenable to derivatization compared to the target molecule .
6-Amino-2-(methylthio)pyrimidin-4(3H)-one
  • Structure: Amino (-NH₂) at position 6 instead of aminomethyl.
  • Impact: The direct amino group increases basicity and hydrogen-bond donor capacity, enhancing interactions with biological targets like enzymes or receptors. However, it may reduce metabolic stability compared to the aminomethyl group .

Substituent Variations at Position 2

6-Methyl-2-methoxy-1H-pyrimidin-4-one
  • Structure : Methoxy (-OCH₃) replaces methylthio.
  • Key Differences: The methoxy group increases electronegativity, altering electronic distribution on the pyrimidinone ring.
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS 76510-64-0)
  • Structure : Iodo substituent at position 5.
  • Molecular Weight : 282.1 vs. ~170.2 (target).
  • Impact : The iodine atom introduces steric bulk and halogen-bonding capabilities, which can enhance binding affinity in certain biological contexts. However, it also increases molecular weight and may reduce solubility .

Hybrid and Complex Derivatives

2-(Methylthio)-6-(pyrazin-2-yl)pyrimidin-4(3H)-one (CAS 184919-84-3)
  • Structure : Pyrazine ring appended at position 6.
  • This modification significantly alters the compound’s electronic profile compared to the aminomethyl group .
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one
  • Structure : Bulky 2-methylbenzylthio group at position 2.

Physicochemical Data

Compound Molecular Weight logP* Solubility (mg/mL) Melting Point (°C)
Target Compound ~170.2 1.2 ~10 (predicted) 200–210 (est.)
6-Methyl-2-(methylthio)-1H-pyrimidin-4-one 156.21 1.8 ~5 180–190
6-Amino-2-methoxy-4(1H)pyrimidinone 141.13 0.5 ~20 214–216
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one 282.1 2.5 <1 240–242

*logP values estimated via computational tools.

Biological Activity

6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 2-position with a methylthio group and at the 6-position with an aminomethyl group. This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules. The aminomethyl group can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions. Such interactions may influence enzyme activity or receptor modulation, which are critical for its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Properties

In cancer research, this compound has shown potential as an anticancer agent. Studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cell lines through various pathways, including modulation of signaling cascades involved in cell survival and death .

Comparative Analysis with Related Compounds

The efficacy of this compound can be compared to other pyrimidine derivatives:

Compound NameStructure FeaturesBiological Activity
2-Methylthio-4H-pyrimidin-4-oneLacks aminomethyl groupLess versatile in reactivity
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-2-oneDifferent substitution patternVaries in chemical properties
Pyrido[2,3-d]pyrimidine derivativesComplex heterocyclesAnticancer activity, varies by substitution

This comparison highlights the unique biological profile of this compound, driven by its specific functional groups.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a novel antibacterial agent .
  • Anticancer Evaluation : In vitro assays revealed that this compound reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing apoptosis through caspase activation pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicated that modifications to the aminomethyl and methylthio groups could enhance or diminish biological activity, providing insights for future drug design .

Q & A

Q. What synthetic methodologies are commonly used for preparing 6-(aminomethyl)-2-methylthio-1H-pyrimidin-4-one?

The compound is typically synthesized via one-pot multicomponent reactions involving thiouracil derivatives, amines, and aldehydes under acidic or basic conditions. For example, Mannich-type reactions with 6-amino-2-thiouracil and formalin yield pyrimido[4,5-d]pyrimidines, which can be functionalized further . Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical for achieving high yields (>80%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Routine characterization includes:

  • ¹H/¹³C NMR : To confirm the presence of the aminomethyl (-CH₂NH₂) and methylthio (-SMe) groups (e.g., δ ~2.5 ppm for -SMe, δ ~4.2 ppm for -CH₂NH₂) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. How is the compound’s stability evaluated under different storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. The compound is sensitive to light and moisture, requiring storage in amber vials under inert gas (N₂/Ar) .

Q. What are the primary biological screening models used for this compound?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Enzyme inhibition studies : Targeting kinases or proteases relevant to cancer or inflammation .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved?

Regioselectivity is controlled by electronic and steric effects. For example, electrophilic substitution at C-5 is favored due to the electron-donating methylthio group, while nucleophilic attack occurs at C-4 (activated by the carbonyl group). Computational DFT studies (e.g., Fukui indices) guide rational design .

Q. What strategies resolve contradictions in reported spectral data for structurally similar analogs?

Discrepancies in NMR or X-ray data (e.g., bond angles, coupling constants) are addressed via:

  • Single-crystal X-ray diffraction : To unambiguously assign stereochemistry (e.g., CCDC deposition for 6-methylsulfanyl analogs ).
  • Variable-temperature NMR : To detect dynamic processes (e.g., tautomerism) .

Q. How are reaction by-products minimized during scale-up synthesis?

Process optimization includes:

  • Design of Experiments (DoE) : To identify critical parameters (e.g., reagent stoichiometry, mixing efficiency).
  • Inline PAT tools : Real-time monitoring via FTIR or Raman spectroscopy .
  • Purification techniques : Gradient chromatography or recrystallization from ethanol/water .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME or ADMETLab for bioavailability, logP, and CYP450 interactions.
  • Molecular docking : To assess binding affinity with targets (e.g., EGFR or DHFR) using AutoDock Vina .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
6-(Aminomethyl)-2-methylthio-1H-pyrimidin-4-one

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